molecular formula C7H5BrFNO B6611038 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one CAS No. 2866353-15-1

1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one

Cat. No. B6611038
CAS RN: 2866353-15-1
M. Wt: 218.02 g/mol
InChI Key: OCCNXPSQHQXCFO-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one, also known as 2-Fluoro-1-(5-bromopyridin-3-yl)ethanone, is a compound of interest in the field of organic and medicinal chemistry. It is a key intermediate in the synthesis of a variety of pharmaceuticals, such as antimalarial drugs and anticancer agents. This compound has been studied extensively in the laboratory, and its unique properties make it an attractive target for further research.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of antimalarial drugs, such as chloroquine, and anticancer agents, such as doxorubicin. Additionally, this compound has been used in the synthesis of a variety of other organic compounds, such as polymers, dyes, and surfactants.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one is not fully understood. However, it is believed that the compound reacts with other molecules to form a variety of products, depending on the reaction conditions. For example, in the presence of a strong base, the compound can react with other molecules to form a variety of products, such as polymers, dyes, and surfactants. Additionally, the compound can react with other molecules to form a variety of pharmaceuticals, such as antimalarial drugs and anticancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one are not fully known. However, the compound has been found to have some biological activity. In particular, it has been shown to have antimalarial activity, indicating that it may have potential as an antimalarial drug. Additionally, the compound has been found to have some anticancer activity, indicating that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one for laboratory experiments include its low cost and easy availability. Additionally, the compound is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of the compound is that its mechanism of action is not fully understood, which can make it difficult to predict the outcome of certain reactions.

Future Directions

Future research on 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one could focus on further elucidating its mechanism of action and exploring its potential as an antimalarial and anticancer agent. Additionally, research could focus on exploring the compound’s potential as a precursor for other pharmaceuticals and organic compounds. Additionally, further research could be conducted to explore the compound’s potential as a catalyst in a variety of reactions, as well as its potential as a surfactant. Finally, research could be conducted to explore the compound’s potential as a dye or pigment.

Synthesis Methods

The synthesis of 1-(5-bromopyridin-3-yl)-2-fluoroethan-1-one has been reported in the literature. One method involves the reaction of 5-bromopyridine and 2-fluoroethanone in the presence of a strong base, such as potassium carbonate, to form the desired product. The reaction is typically conducted in a sealed tube at elevated temperatures (100-120°C). The reaction is typically complete within 30 minutes.

properties

IUPAC Name

1-(5-bromopyridin-3-yl)-2-fluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCNXPSQHQXCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-3-yl)-2-fluoroethan-1-one

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